

Tegoprazan's Effect on Gastric Emptying: A Comparative Analysis

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tegoprazan with Prokinetic Agents, Supported by Experimental Data.

Tegoprazan, a novel potassium-competitive acid blocker (P-CAB), has emerged as a potent inhibitor of gastric acid secretion. Unlike proton pump inhibitors (PPIs), which can sometimes be associated with delayed gastric emptying, Tegoprazan is distinguished by its neutral effect on this critical gastric function.^{[1][2]} This guide provides a comparative analysis of Tegoprazan's effect on gastric emptying versus established prokinetic agents, namely mosapride and domperidone. The information is compiled from clinical and preclinical studies to offer a comprehensive resource for researchers and drug development professionals.

Comparative Efficacy on Gastric Emptying

A randomized, double-blind, placebo-controlled study in healthy adults demonstrated that Tegoprazan, at a therapeutic dose of 50 mg, does not significantly alter solid gastric emptying time compared to placebo.^{[3][4][5][6][7][8]} In contrast, prokinetic agents like mosapride and domperidone are specifically designed to accelerate gastric emptying, although their efficacy can vary depending on the patient population and the underlying cause of delayed emptying.

Below is a summary of quantitative data from various studies. It is important to note that a direct head-to-head comparative trial of Tegoprazan with mosapride and domperidone on gastric emptying in the same study population is not yet available. Therefore, the following data is compiled from separate studies and should be interpreted with this limitation in mind.

Drug/Agent	Dosage	Study Population	Measurement Method	Gastric Half-Emptying Time (T1/2) in minutes (mean \pm SD)	Gastric Retention at 4 hours (%) (mean \pm SD)	Key Findings & Citations
Tegoprazan	50 mg	Healthy Adults	Gastric Emptying Scintigraphy	114.2 \pm 48.9	10.1 \pm 12.0	No significant difference compared to placebo. [3] [4] [5] [6] [7] [8]
Placebo (for Tegoprazan)	-	Healthy Adults	Gastric Emptying Scintigraphy	93.7 \pm 34.7	4.3 \pm 5.4	-[3] [4] [5] [6] [7] [8]
Mosapride Citrate	15 mg/day	Patients with Interferon-induced Gastroparesis	Gastric Emptying Scintigraphy	Baseline: 84.0 \pm 22.1After 4 weeks (with Interferon): No significant delay	Not Reported	Mosapride prevented the delay in gastric emptying caused by interferon therapy. [1]
Domperidone	10 mg	Healthy Adults	¹³ C-octanoic acid breath test	236 \pm 65	Not Reported	No significant difference in gastric emptying half-time compared

to placebo.

[9]

Placebo (for Domperidone)	-	Healthy Adults	¹³ C- octanoic acid breath test	254 ± 54	Not Reported	-[9]
Domperidone	20 mg q.i.d.	Patients with Gastroparesis	Gastric Emptying Scintigraphy	Not Reported	Baseline: 87.3 ± 3.71After ≥6 months: 57.2 ± 5.04	Significantly accelerate d gastric emptying of a solid meal.[10]

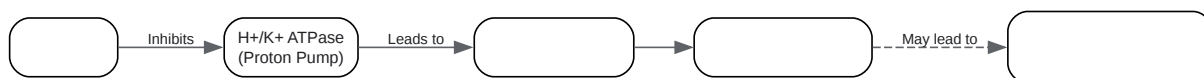
Mechanisms of Action and Signaling Pathways

The differential effects of Tegoprazan, mosapride, and domperidone on gastric emptying stem from their distinct mechanisms of action.

Tegoprazan: As a P-CAB, Tegoprazan reversibly inhibits the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells, thereby reducing acid secretion.[10][11] Its effect on gastric motility is not its primary mechanism. However, a preclinical study in canines showed that Tegoprazan could evoke a gastric phase III contraction of the migrating motor complex (MMC), suggesting a potential indirect prokinetic effect under certain conditions.[4][12] This is thought to be related to the increase in gastric pH.

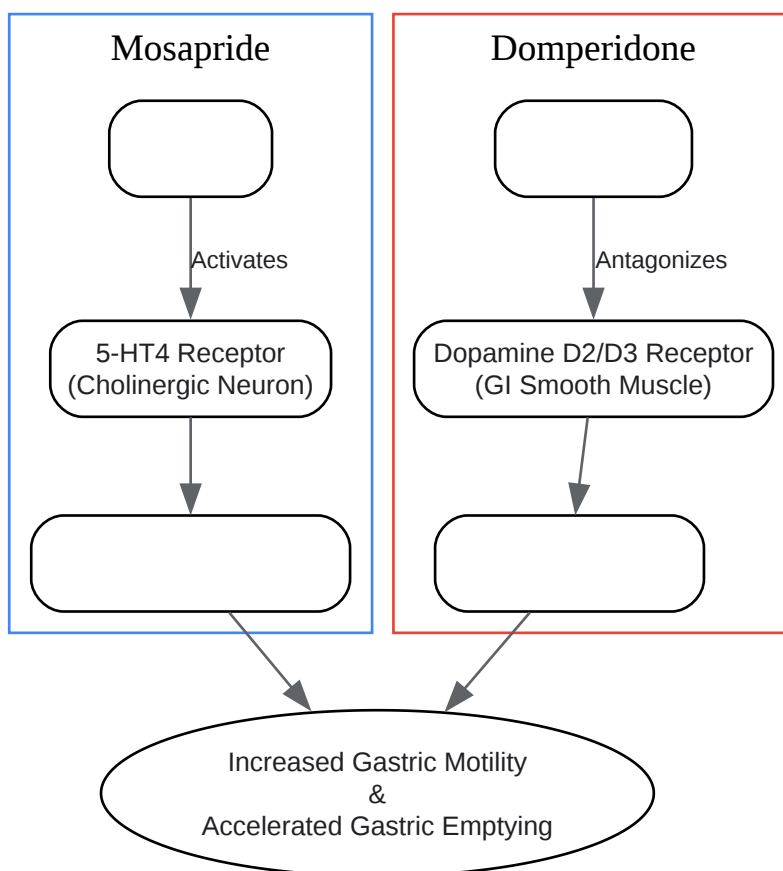
Mosapride: Mosapride is a selective 5-HT₄ receptor agonist.[5] By activating 5-HT₄ receptors on cholinergic neurons in the myenteric plexus, it enhances the release of acetylcholine, which in turn stimulates smooth muscle contraction and accelerates gastric motility.[5]

Domperidone: Domperidone is a peripheral dopamine D₂ and D₃ receptor antagonist.[3] Dopamine typically has an inhibitory effect on gastrointestinal motility. By blocking these receptors, domperidone counteracts this inhibition, leading to increased esophageal and gastric peristalsis and accelerated gastric emptying.[3]



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Tegoprazan's Mechanism of Action on Gastric Environment.



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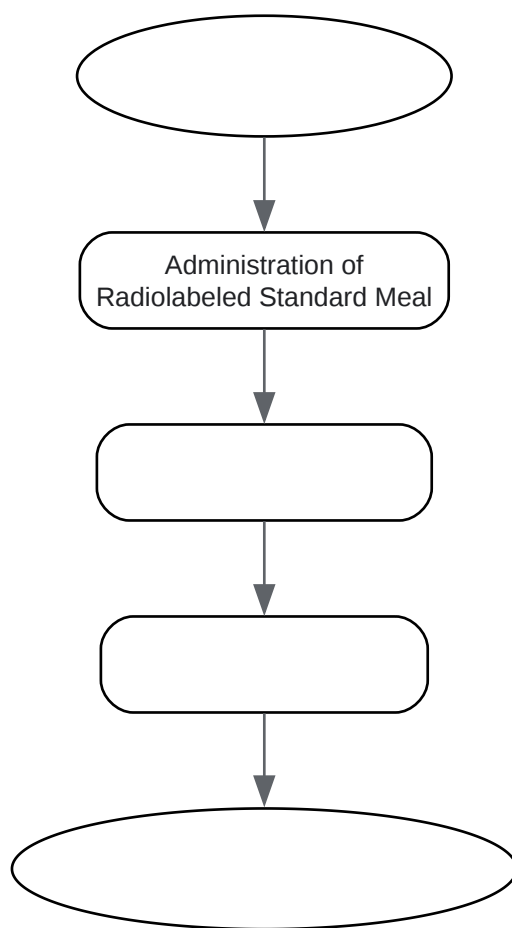
Signaling Pathways of Mosapride and Domperidone.

Detailed Experimental Protocols

A standardized methodology is crucial for the accurate assessment of gastric emptying. The most commonly cited and validated method in the referenced studies is Gastric Emptying Scintigraphy.

Gastric Emptying Scintigraphy Protocol (as per Lim et al., 2024)

- **Patient Preparation:** Participants fast overnight for at least 8 hours. Medications known to affect gastric motility are withheld for a specified period before the study.
- **Standardized Meal:** A standardized solid meal is prepared. In the study by Lim et al., this consisted of two scrambled eggs labeled with ^{99m}Tc -sulfur colloid, two slices of toast with jam, and a glass of water.
- **Image Acquisition:** Immediately after meal consumption, imaging is performed using a gamma camera. Anterior and posterior images are acquired for 1 minute at 0, 1, 2, and 4 hours post-ingestion.
- **Data Analysis:** Regions of interest (ROIs) are drawn around the stomach on each image. The geometric mean of the counts in the anterior and posterior ROIs is calculated and corrected for radioactive decay. The percentage of gastric retention at each time point and the gastric half-emptying time ($T_{1/2}$) are then calculated.



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Workflow for Gastric Emptying Scintigraphy.

Conclusion

Current evidence from a placebo-controlled study in healthy volunteers indicates that Tegoprazan does not significantly impact gastric emptying.[3][4][5][6][7][8] This positions Tegoprazan as a favorable option for acid suppression in patients where maintaining normal gastric motility is a concern, distinguishing it from some PPIs that have been reported to delay gastric emptying. In contrast, mosapride and domperidone are prokinetic agents that actively enhance gastric motility through distinct pharmacological pathways. While direct comparative efficacy data against Tegoprazan is lacking, their established prokinetic effects make them suitable for conditions characterized by delayed gastric emptying. The choice between these agents will depend on the primary therapeutic goal: potent acid suppression without altering motility (Tegoprazan) versus acceleration of gastric emptying (mosapride or domperidone).

Further research, including head-to-head clinical trials, is warranted to provide a more definitive comparison of these agents' effects on gastric motor function.

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